molecular formula C7H7KO5S B7829827 potassium;4-hydroxy-3-methoxybenzenesulfonate

potassium;4-hydroxy-3-methoxybenzenesulfonate

Cat. No.: B7829827
M. Wt: 242.29 g/mol
InChI Key: QFRKWSPTCBGLSU-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;4-hydroxy-3-methoxybenzenesulfonate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and efficiency, often utilizing automated systems and advanced technologies.

Chemical Reactions Analysis

Types of Reactions

potassium;4-hydroxy-3-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

potassium;4-hydroxy-3-methoxybenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;4-hydroxy-3-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium;4-hydroxy-3-methoxybenzenesulfonate include other chemical entities with comparable structures and properties. These compounds can be identified using databases such as PubChem, which provides information on structurally related molecules.

Uniqueness

This compound may exhibit unique properties that distinguish it from other similar compounds. These properties could include specific reactivity, biological activity, or physical characteristics that make it particularly valuable for certain applications.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique properties and potential applications make it a valuable subject of study for chemists, biologists, medical researchers, and industrial scientists. Further research and development are likely to uncover new uses and insights into this intriguing chemical entity.

Properties

IUPAC Name

potassium;4-hydroxy-3-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRKWSPTCBGLSU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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